Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functionalization of Metal-Organic Frameworks
Methyl-substituted thiophenes, including derivatives like Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate, are utilized in the creation of lanthanide-based metal-organic frameworks (MOFs) with distinctive sensing and magnetic properties. These frameworks demonstrate potential for gas adsorption, sensing applications for specific chemicals and ions, and exhibit significant magnetocaloric effects, underscoring their versatility in materials science (Wang et al., 2016).
Organic Synthesis Pathways
The molecule plays a role in the nitration reactions of thiophenes, leading to the formation of novel organic compounds. Such reactions are foundational in the development of complex organic synthesis pathways, contributing to the creation of diverse organic molecules with potential applications in various fields, including medicinal chemistry and material science (Suzuki et al., 1981).
Development of Fluorescent Materials
This compound derivatives are also explored for their ability to produce fluorescent responses in specific chemical environments. This property is particularly intriguing for the development of new materials that can undergo visual changes in response to chemical stimuli, with potential applications in sensing technologies and bioimaging (Nishida et al., 2005).
Catalysis and Reaction Mechanisms
The compound is involved in studies focusing on catalysis and reaction mechanisms, particularly in the context of cyclization reactions and the formation of new C-C bonds. Research in this area contributes to the broader understanding of chemical reactivity and catalysis, which is critical for the synthesis of novel compounds and materials (Pié and Marnett, 1988).
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPRTSYOIKJHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.